

An In-depth Technical Guide to Cyclopenta[c]pyridine Derivatives and Related Isomers

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Compound of Interest		
Compound Name:	5H-Cyclopenta[c]pyridin-7(6H)-	
	one	
Cat. No.:	B1590900	Get Quote

Introduction: This technical guide provides a comprehensive overview of the molecular characteristics, synthesis, and biological activities related to cyclopenta[c]pyridine structures. Direct information on **5H-Cyclopenta[c]pyridin-7(6H)-one** is limited in publicly available scientific literature. Therefore, this guide focuses on the closely related and well-documented isomer, 5H-Cyclopenta[b]pyridin-7(6H)-one, as well as the biological significance of other cyclopenta[c]pyridine derivatives. This information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Molecular Profile: 5H-Cyclopenta[b]pyridin-7(6H)-one

Due to the scarcity of data for the [c] isomer, the following table summarizes the key quantitative data for the isomeric compound, 5H-Cyclopenta[b]pyridin-7(6H)-one.



Property	Value	Citations
Molecular Formula	C ₈ H ₇ NO	[1][2][3]
Molecular Weight	133.15 g/mol	[2][3]
CAS Number	31170-78-2	[1][2][3]
Appearance	Solid	[1]
Purity	≥95%	[2]
Storage Temperature	Room temperature	[2][3]
Boiling Point	267.4°C	[4]

Experimental Protocols: Synthesis of Cyclopentapyridine Analogues

While a specific protocol for **5H-Cyclopenta[c]pyridin-7(6H)-one** is not readily available, several methods have been published for the synthesis of related cyclopenta[b]pyridine derivatives. These protocols provide a foundational understanding of the synthetic pathways that could potentially be adapted.

Manganese-Catalyzed Oxidation

A prevalent method for synthesizing 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues involves the direct oxidation of 2,3-cyclopentenopyridine analogues.[5]

- Catalyst: Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂)[5]
- Oxidant: tert-Butyl hydroperoxide (t-BuOOH) in water[5]
- Reaction Conditions: The reaction is typically carried out at 25°C in water, demonstrating high yield and excellent chemoselectivity.[5]
- General Procedure: A round-bottom flask is charged with the 2,3-cyclopentenopyridine starting material, Mn(OTf)₂, and an aqueous solution of t-BuOOH. The mixture is stirred at a controlled temperature for a specified duration (e.g., 72 hours). Upon completion, the



reaction is quenched, and the product is extracted using an organic solvent like ethyl acetate. The organic layers are then dried and concentrated, and the final product is purified via flash column chromatography.[6]

Vilsmeier Cyclization Reaction

A practical route for the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine, a key intermediate for the antibiotic cefpirome, has been developed using commercially available starting materials.[7]

- Starting Materials: Cyclopentanone and benzylamine[7]
- Key Steps: The synthesis involves a sequence of reactions including nucleophilic addition, acetylization, Vilsmeier cyclization, and dechlorination.
- Significance: This multi-step synthesis provides a scalable and efficient pathway to the core cyclopenta[b]pyridine structure.[7]

Cyclocondensation Reaction

A novel method for synthesizing highly functionalized 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives has been reported.[8][9]

- Reactants: 2,5-diarylidenecyclopentanone derivatives and propanedinitrile[8][9]
- Catalyst and Reagent: A sodium alkoxide solution (such as sodium ethoxide or sodium methoxide) is used as both the reagent and the catalyst.[8][9]
- Procedure: The reactants are refluxed in an appropriate alcohol solvent (ethanol or methanol) for approximately one to two hours. The product is then isolated by cooling the reaction mixture, diluting with water, and collecting the precipitate, which can be further purified by recrystallization.[8][9]

Biological Activity of Cyclopenta[c]pyridine Derivatives

Foundational & Exploratory





Recent research has highlighted the therapeutic potential of 5-aryl-cyclopenta[c]pyridine derivatives, which are structurally related to the core topic of this guide. These studies provide valuable insights into the potential applications of this class of compounds.

Taking the natural product cerbinal as a lead compound, a series of novel 5-aryl-cyclopenta[c]pyridine derivatives were designed and synthesized.[10][11] These compounds have demonstrated a range of biological activities:

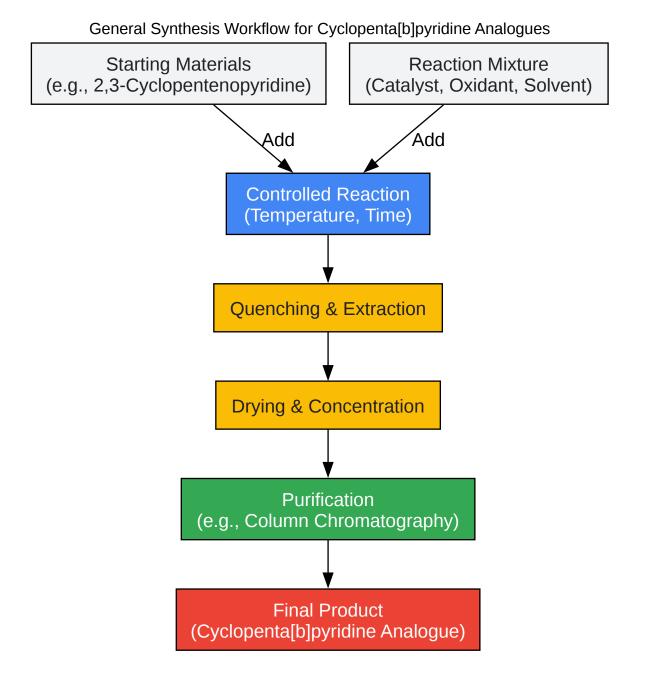
- Antiviral Properties: Several of the synthesized derivatives exhibited significant activity
 against the Tobacco Mosaic Virus (TMV), with some compounds showing higher efficacy
 than the commercial antiviral agent ribavirin at similar concentrations.[10][11]
- Fungicidal Activity: These derivatives also displayed broad-spectrum fungicidal activities. For instance, compound 4i, which features a 3,4,5-trifluorophenyl group, showed a remarkable 91.9% inhibition ratio against Sclerotinia sclerotiorum.[10][11]
- Insecticidal Efficacy: Many of the compounds were found to have good larvicidal efficacy against Plutella xylostella.[10][11]
- Low Toxicity: Notably, toxicological experiments on zebrafish indicated that these compounds have low toxicity, suggesting a favorable safety profile for potential agricultural applications.
 [10][11]

These findings suggest that the 5-aryl-cyclopenta[c]pyridine scaffold is a promising candidate for the development of new antiviral, insecticidal, and fungicidal agents.[10][11]

Visualizations

The following diagrams illustrate conceptual workflows related to the synthesis and application of cyclopentapyridine compounds, based on the available literature.

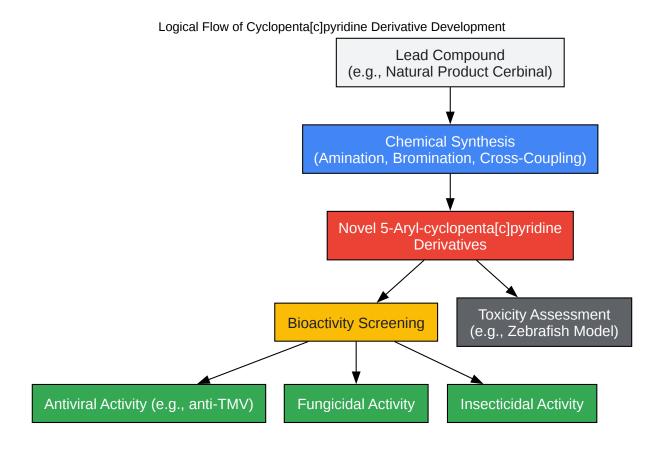




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Caption: General workflow for the synthesis of cyclopenta[b]pyridine analogues.





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Caption: Development and evaluation of 5-aryl-cyclopenta[c]pyridine derivatives.

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